4-(4-Isopropylphenyl)butanoic acid CAS number
4-(4-Isopropylphenyl)butanoic acid CAS number
An In-Depth Technical Guide to 4-(4-Isopropylphenyl)butanoic Acid
This guide provides a comprehensive technical overview of 4-(4-Isopropylphenyl)butanoic acid, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document covers the compound's fundamental properties, detailed synthesis and analytical protocols, potential applications, and critical safety information, grounding all claims in authoritative sources.
Introduction and Chemical Identity
4-(4-Isopropylphenyl)butanoic acid, also known as 4-[4-(propan-2-yl)phenyl]butanoic acid, is an aromatic carboxylic acid.[1] Its structure features a butanoic acid chain attached to a phenyl ring, which is substituted with an isopropyl group at the para position. This unique combination of a lipophilic isopropylphenyl moiety and a reactive carboxylic acid functional group makes it a valuable building block in organic synthesis. Its potential utility spans the creation of novel chemical entities for materials science and, notably, as a scaffold in medicinal chemistry for the development of new therapeutic agents. The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number: 7501-37-3 .[1]
Physicochemical and Spectroscopic Properties
The physical and chemical properties of a compound are critical for its handling, characterization, and application in experimental design. The key properties of 4-(4-Isopropylphenyl)butanoic acid are summarized below.
| Property | Value | Source |
| CAS Number | 7501-37-3 | [1] |
| Molecular Formula | C₁₃H₁₈O₂ | [1] |
| Molecular Weight | 206.28 g/mol | [1] |
| Synonyms | 4-[4-(Propan-2-yl)phenyl]butanoic acid | [1] |
| Appearance | Solid (form may vary) | N/A |
| Boiling Point | ~324 °F / 162 °C (literature value for a similar compound) | |
| Density | ~0.964 g/mL (literature value for a similar compound) |
Spectroscopic Profile
Spectroscopic data is essential for the structural elucidation and purity assessment of organic compounds.[2] While a specific spectrum for this exact molecule is not publicly available, a characteristic profile can be predicted based on its structural components.
| Technique | Expected Chemical Shifts / Frequencies | Rationale |
| ¹H NMR | ~10-12 ppm (singlet, 1H) : Carboxylic acid proton (O-H). ~7.1-7.3 ppm (multiplet, 4H) : Aromatic protons. ~2.8-3.0 ppm (septet, 1H) : Isopropyl methine proton (CH). ~2.6 ppm (triplet, 2H) : Methylene protons adjacent to the phenyl ring (Ar-CH₂). ~2.3 ppm (triplet, 2H) : Methylene protons adjacent to the carboxyl group (CH₂-COOH). ~1.9 ppm (multiplet, 2H) : Central methylene protons. ~1.2 ppm (doublet, 6H) : Isopropyl methyl protons (CH₃)₂. | The acidic proton of a carboxylic acid is characteristically found far downfield.[3][4] Aromatic protons appear in their typical region. The splitting patterns (n+1 rule) and integration values correspond directly to the number of adjacent and total protons in each unique chemical environment.[4] |
| ¹³C NMR | ~175-180 ppm : Carboxylic acid carbonyl carbon. ~147 ppm : Aromatic carbon attached to the isopropyl group. ~139 ppm : Aromatic carbon attached to the butanoic acid chain. ~128 ppm : Aromatic C-H carbons. ~126 ppm : Aromatic C-H carbons. ~34-35 ppm : Methylene carbon adjacent to the phenyl ring. ~33 ppm : Isopropyl methine carbon. ~30-33 ppm : Methylene carbons of the butanoic chain. ~24 ppm : Isopropyl methyl carbons. | The carbonyl carbon of a carboxylic acid is significantly deshielded.[3] The chemical shifts of the aromatic carbons are influenced by their substituents. Aliphatic carbons appear in the upfield region of the spectrum. |
| IR Spectroscopy | ~2500-3300 cm⁻¹ (broad) : O-H stretch of the carboxylic acid dimer. ~1700-1725 cm⁻¹ (strong) : C=O stretch of the carboxylic acid. ~2850-3000 cm⁻¹ : C-H stretches of aliphatic groups. ~1600, 1500 cm⁻¹ : C=C stretches of the aromatic ring. | The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids.[3] The strong carbonyl absorption is also highly characteristic. These two features together are strong indicators of a carboxylic acid functional group.[5] |
Synthesis and Mechanistic Insights
A common and logical pathway for synthesizing 4-(4-Isopropylphenyl)butanoic acid is a two-step process beginning with commercially available reagents: cumene (isopropylbenzene) and succinic anhydride. This method involves a Friedel-Crafts acylation followed by a Clemmensen reduction.
Causality of Experimental Choices:
-
Step 1: Friedel-Crafts Acylation : This reaction is a classic and efficient method for forming a carbon-carbon bond between an aromatic ring and an acyl group. Aluminum chloride (AlCl₃) is used as a Lewis acid catalyst to activate the succinic anhydride, making it a potent electrophile that can be attacked by the electron-rich cumene ring. The reaction is typically performed in a non-polar solvent to prevent reaction with the catalyst.
-
Step 2: Clemmensen Reduction : The product of the first step is a keto-acid. To obtain the final butanoic acid, the ketone carbonyl group must be reduced to a methylene (-CH₂-) group without affecting the carboxylic acid. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) is ideal for this transformation under acidic conditions.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 4-(4-Isopropylphenyl)-4-oxobutanoic Acid
-
Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).
-
Reagent Addition : Charge the flask with anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and a dry, inert solvent like dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
-
Acylation : Add succinic anhydride (1.0 equivalent) to the stirred suspension. Subsequently, add cumene (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[6]
-
Workup : Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.
-
Extraction : Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.
-
Purification : Wash the combined organic layers with water, then with brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude keto-acid product.
Step 2: Synthesis of 4-(4-Isopropylphenyl)butanoic Acid
-
Setup : In a round-bottom flask equipped with a reflux condenser, add amalgamated zinc (prepared from zinc dust and mercuric chloride).
-
Reagent Addition : Add water, concentrated hydrochloric acid, and toluene. To this mixture, add the crude 4-(4-isopropylphenyl)-4-oxobutanoic acid (1.0 equivalent) from Step 1.
-
Reduction : Heat the mixture to reflux with vigorous stirring. Additional portions of concentrated HCl should be added periodically (e.g., every hour) to maintain a strongly acidic environment. The reaction typically takes 6-12 hours.
-
Workup : After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Extraction : Separate the toluene layer. Extract the aqueous layer twice with fresh toluene or diethyl ether.
-
Purification : Combine the organic extracts, wash with water, and dry over anhydrous Na₂SO₄. Remove the solvent via rotary evaporation. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure 4-(4-Isopropylphenyl)butanoic acid.[6]
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of the target compound.
Analytical Characterization and Quality Control
To ensure the identity and purity of the synthesized 4-(4-Isopropylphenyl)butanoic acid, a suite of analytical methods must be employed.[7] High-Performance Liquid Chromatography (HPLC) is particularly crucial for determining purity, while spectroscopic methods confirm the molecular structure.
Causality of Method Selection:
-
HPLC : Reverse-phase HPLC is the gold standard for assessing the purity of small organic molecules. It separates the target compound from unreacted starting materials, intermediates, and byproducts based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
-
GC-MS : Gas Chromatography-Mass Spectrometry can also be used for purity and identity confirmation. The compound is volatilized and separated by GC, and the mass spectrometer provides its molecular weight and a characteristic fragmentation pattern.
-
NMR and IR Spectroscopy : These methods are essential for structural confirmation, as detailed in Section 2. They provide a "fingerprint" of the molecule, confirming that the desired chemical transformations have occurred.
Experimental Protocol: Purity Analysis by RP-HPLC
-
Sample Preparation : Accurately weigh approximately 10 mg of the synthesized 4-(4-Isopropylphenyl)butanoic acid and dissolve it in 10 mL of the mobile phase diluent (e.g., a 50:50 mixture of acetonitrile and water) to create a 1 mg/mL stock solution. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation & Conditions :
-
HPLC System : A standard HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient or isocratic mixture of Acetonitrile (Solvent A) and water with 0.1% phosphoric or formic acid (Solvent B).[8] A typical starting condition could be 60% A and 40% B.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : ~254 nm, where the phenyl ring exhibits strong absorbance.
-
Injection Volume : 10 µL.
-
-
Data Acquisition : Inject the prepared sample onto the column and run the analysis. The retention time of the main peak should be consistent across multiple runs.
-
Data Analysis : Integrate the area of all peaks in the chromatogram. Calculate the purity of the compound as the percentage of the main peak area relative to the total area of all peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Analytical Workflow Diagram
Caption: General workflow for analytical characterization and QC.
Applications in Research and Drug Development
While specific, large-scale applications of 4-(4-Isopropylphenyl)butanoic acid are not widely documented, its structure makes it an attractive starting material for synthetic and medicinal chemistry programs.
-
Scaffold for Drug Discovery : The molecule serves as a versatile scaffold. The carboxylic acid group can be readily converted into other functional groups like esters, amides, or alcohols, allowing for the creation of a library of derivatives.[9][10] The isopropylphenyl group provides a lipophilic domain that can be crucial for interactions with biological targets, such as the active sites of enzymes or receptors.
-
Intermediate in Complex Syntheses : It can be used as an intermediate in multi-step syntheses of more complex molecules. For example, similar phenylbutanoic acid derivatives are key intermediates in the synthesis of certain pharmaceuticals.[11]
-
Probing Structure-Activity Relationships (SAR) : In drug development, chemists often synthesize a series of related compounds to understand how structural changes affect biological activity. 4-(4-Isopropylphenyl)butanoic acid and its derivatives could be used in such SAR studies to explore the importance of the size and lipophilicity of the para-substituent on the phenyl ring.
Safety, Handling, and Storage
Proper handling of any chemical is paramount to ensure laboratory safety. Based on data for similar carboxylic acids and general chemical safety guidelines, 4-(4-Isopropylphenyl)butanoic acid should be handled with care.
| Hazard Category | GHS Statement | Precautionary Measures |
| Skin Contact | Causes skin irritation.[12] May cause severe skin burns. | Wear protective gloves (e.g., nitrile rubber), protective clothing, and a lab coat.[13] |
| Eye Contact | Causes serious eye irritation.[12] May cause serious eye damage. | Wear safety glasses with side-shields or chemical goggles. Use a face shield for larger quantities. |
| Inhalation | May cause respiratory irritation.[12] | Use only in a well-ventilated area or in a chemical fume hood. Avoid breathing dust or vapors.[13] |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14] |
First Aid Measures:
-
After Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]
-
After Skin Contact : Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[13]
-
After Eye Contact : Rinse immediately and thoroughly with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[13]
-
After Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[13][14]
Conclusion
4-(4-Isopropylphenyl)butanoic acid (CAS No. 7501-37-3) is a well-defined organic compound with significant potential as a chemical intermediate. Its synthesis can be reliably achieved through established organic chemistry reactions like Friedel-Crafts acylation and Clemmensen reduction. Its identity and purity can be rigorously confirmed using standard analytical techniques such as HPLC and spectroscopy. While its primary role is as a building block for more complex molecules, its structural features make it a compound of interest for researchers in synthetic chemistry and drug discovery. Adherence to strict safety protocols is essential when handling this compound.
References
- 4-(4-Isopropylphenyl)butanoic acid, 95% Purity, C13H18O2, 1 gram. Lab Supplies.
- 4-(4-Isopropylphenyl)butyric acid, 97%, Thermo Scientific. Fisher Scientific.
- SAFETY D
- SAFETY D
- A Comparative Analysis of Spectroscopic D
- Analytical Methods. Japan Environment and Children's Study.
- ICSC 1334 - BUTYRIC ACID.
- Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses.
- Fischer Esterific
- 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. MDPI.
- 4-(4-Nitrophenyl)butyric acid. SIELC Technologies.
- Process for preparing a 4,4-diphenylbutanoic acid derivative.
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- 1H proton nmr spectrum of butanoic acid. Doc Brown's Chemistry.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. env.go.jp [env.go.jp]
- 8. 4-(4-Nitrophenyl)butyric acid | SIELC Technologies [sielc.com]
- 9. homework.study.com [homework.study.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative - Google Patents [patents.google.com]
- 12. 4-(4-Isopropylphenyl)butyric acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. ICSC 1334 - BUTYRIC ACID [chemicalsafety.ilo.org]
